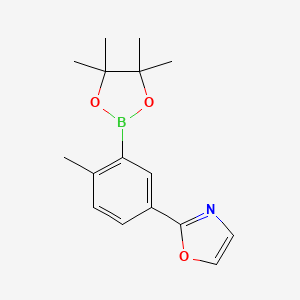

2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazole

Description

2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a boronic ester-containing heterocyclic compound. Its structure features an oxazole ring linked to a substituted phenyl group bearing a methyl substituent and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are critical in pharmaceuticals, agrochemicals, and materials science . The dioxaborolane group enhances stability against hydrolysis compared to free boronic acids, making it advantageous for synthetic applications .

Properties

IUPAC Name |

2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-11-6-7-12(14-18-8-9-19-14)10-13(11)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGMZIKSMGSCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=NC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696812 | |

| Record name | 2-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945226-59-5 | |

| Record name | 2-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxaborole moiety which is known for its unique reactivity and ability to form stable complexes with various biomolecules. The general formula can be represented as:

| Property | Value |

|---|---|

| Molecular Weight | 337.24 g/mol |

| CAS Number | 2377587-34-1 |

| Boiling Point | Not available |

| Purity | Typically >95% |

Antiproliferative Effects

Recent studies have indicated that compounds similar to 2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of the dioxaborole structure have shown IC50 values ranging from 0.34 µM to 0.56 µM in inhibiting tubulin polymerization, a critical process for cell division .

The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of the mitotic spindle formation during cell division. This results in apoptosis in cancer cells. The activation of caspase pathways has also been noted as a significant factor in inducing programmed cell death in treated cells .

Case Studies

-

Study on Human Myeloid Leukemia Cells :

- Objective : To evaluate the effect of the compound on cell cycle progression.

- Method : Flow cytometry was used to analyze cell cycle phases after treatment with varying concentrations.

- Results : Significant arrest at the G2/M phase was observed at concentrations as low as 100 nM.

-

In Vivo Studies :

- In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors.

Table 2: Summary of Biological Activity Findings

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HL-60 (Leukemia) | 0.34 | Tubulin inhibition | |

| A549 (Lung Cancer) | 0.56 | Apoptosis via caspase activation | |

| MDA-MB-435 (Breast) | <0.01 | Cell cycle arrest |

Applications in Drug Development

Given its biological activity, 2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazole is being investigated for potential applications in cancer therapy. Its ability to selectively target rapidly dividing cells makes it a candidate for further development into an anticancer agent.

Future Research Directions

Future studies are needed to explore:

- The full range of biological targets affected by this compound.

- Long-term effects and potential side effects in vivo.

- Synergistic effects when used in combination with existing chemotherapeutic agents.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for functionalization at multiple sites, making it valuable in synthetic chemistry.

2. Pharmaceutical Development

- Due to its boron-containing structure, this compound may exhibit interesting biological activities. Boron compounds are known for their role in drug discovery and development, particularly in targeting specific biological pathways.

3. Material Science

- The incorporation of boron into organic materials can enhance properties such as thermal stability and electrical conductivity. This makes the compound a candidate for use in advanced materials like polymers and nanocomposites.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related boronic esters:

Key Differences in Reactivity and Stability

- Oxazole vs. Benzooxazole : The benzooxazole derivative (CAS 439090-73-0) exhibits extended conjugation, leading to higher thermal stability and red-shifted UV-Vis absorption compared to the simpler oxazole analog .

- Oxazole vs. Oxadiazole : Oxadiazole-containing analogs (e.g., 1,3,4-oxadiazole) are more electron-deficient, accelerating Suzuki-Miyaura coupling rates due to improved electrophilicity of the boron center .

- However, this substituent may enhance lipophilicity for biological applications .

Stability and Handling

- All dioxaborolane-containing compounds are sensitive to hydrolysis but more stable than boronic acids.

- Safety data for related oxazole boronic esters (e.g., 5-(dioxaborolanyl)-1,3-oxazole) recommend storage under inert conditions to prevent degradation .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole typically proceeds via palladium-catalyzed borylation of a corresponding aryl halide precursor, most commonly a bromide. The key step is the conversion of a 3-bromo-4-methylphenyl-substituted oxazole into the boronate ester using bis(pinacolato)diboron under basic conditions.

Detailed Synthetic Route

Step 1: Preparation of the Aryl Halide Precursor

- The precursor, 3-bromo-4-methylphenyl oxazole, is synthesized by coupling or functionalization of oxazole derivatives with appropriately substituted bromobenzenes.

- For example, ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate has been prepared via multistep synthesis involving bromination and oxazole ring formation under controlled conditions.

Step 2: Palladium-Catalyzed Borylation

- The borylation reaction involves reacting the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.

- The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation.

- A base, typically potassium carbonate or cesium carbonate, is added to facilitate the transmetalation step.

- The solvent system often includes 1,4-dioxane or dimethylformamide (DMF), and the mixture is heated to 70–100 °C for several hours to achieve high conversion.

Step 3: Workup and Purification

- After completion, the reaction mixture is cooled and diluted with water and an organic solvent such as ethyl acetate.

- The organic layers are separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- Final purification is performed by flash column chromatography, typically eluting with petroleum ether/ethyl acetate mixtures to afford the pure boronate ester compound.

Representative Reaction Conditions

| Reagent/Condition | Details |

|---|---|

| Aryl bromide precursor | 3-bromo-4-methylphenyl oxazole derivative |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 70–100 °C |

| Atmosphere | Nitrogen or argon (inert) |

| Reaction time | 2–24 hours |

Alternative Synthetic Approaches

- Some synthetic routes start with oxazole derivatives bearing different substituents, which are then converted to the boronate ester through lithiation followed by quenching with trialkyl borates, but this is less common due to harsher conditions and lower selectivity.

- Another approach involves direct C–H borylation of the oxazole-substituted aromatic ring using iridium catalysts, but this method is less established for this compound.

Research Findings and Data

Yield and Purity

- The palladium-catalyzed borylation typically affords yields ranging from 50% to 90%, depending on the substrate purity and reaction optimization.

- Purity is confirmed by LC-MS and NMR spectroscopy, with characteristic boronate ester signals and expected molecular ion peaks (e.g., [M+H]+ at expected m/z values).

Reaction Monitoring and Characterization

- Reaction progress is monitored by LC-MS, observing the disappearance of the aryl bromide peak and appearance of the boronate ester.

- NMR (1H, 13C, and 11B) analyses confirm the structure, with the pinacol boronate ester showing characteristic methyl singlets near 1.2 ppm and boron signals in 11B NMR around 30 ppm.

- IR spectroscopy shows B–O stretching vibrations around 1350 cm⁻¹.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Methyl-3-(pinacolborane)phenyl)oxazole?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A two-step protocol involves:

Borylation : Reacting a brominated phenyloxazole precursor with bis(pinacolato)diboron using Pd catalysts (e.g., Pd(dba)₂, XPhos) in THF at 80°C .

Coupling : Introducing substituents via a second Suzuki coupling with aryl halides, often using Pd(PPh₃)₄ in a solvent system like DME/H₂O at 90°C .

- Key Considerations : Optimize ligand choice (e.g., bulky ligands for steric control) and degas solvents to prevent boronic ester hydrolysis.

Q. How is the compound purified post-synthesis, and what analytical methods confirm its structure?

- Purification : Column chromatography (SiO₂, gradient elution with pentane/EtOAC or hexane/CH₂Cl₂) is standard. For air-sensitive intermediates, use inert atmospheres .

- Characterization :

- ¹H/¹³C NMR : Look for diagnostic peaks (e.g., oxazole protons at δ 8.2–8.5 ppm; pinacolborane methyl groups at δ 1.3 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.

- X-ray Crystallography : Resolve steric effects in solid-state structures (if crystals form) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for derivatives of this compound?

- Experimental Design :

- Catalyst Screening : Test Pd sources (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (SPhos, RuPhos) to balance reactivity and stability .

- Solvent/Base Optimization : Use toluene/Na₂CO₃ for electron-deficient aryl partners or DMF/K₃PO₄ for hindered substrates.

- Kinetic Monitoring : Track reaction progress via TLC or in-situ NMR to identify side reactions (e.g., protodeboronation).

- Data Contradiction Analysis : If yields vary between batches, check moisture levels in reagents or Pd catalyst activity via control reactions.

Q. What role does this compound play in intramolecular charge-transfer (ICT) studies?

- Application : The oxazole moiety acts as an electron acceptor, while the boronic ester enables conjugation in donor-π-acceptor (D-π-A) dyads.

- Methodology :

- Spectroscopic Analysis : Use UV-Vis (λmax ~350–400 nm) and fluorescence spectroscopy to monitor ICT efficiency. Solvatochromic shifts in polar solvents (e.g., DCM vs. DMF) confirm charge separation .

- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution .

Q. How does structural modification (e.g., substituents on the oxazole ring) affect photophysical properties?

- Experimental Approach :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to lower LUMO levels, enhancing electron affinity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability for OLED applications (decomposition >300°C preferred) .

Contradiction Resolution

Q. How to address discrepancies in reported yields for Suzuki couplings involving this compound?

- Root Cause Analysis : Variability may stem from:

Oxygen Sensitivity : Ensure rigorous Schlenk techniques for moisture-sensitive intermediates.

Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields for sterically hindered substrates.

- Validation : Replicate protocols from independent studies (e.g., compare vs. ) under controlled conditions.

Q. What strategies mitigate boronic ester hydrolysis during storage?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.